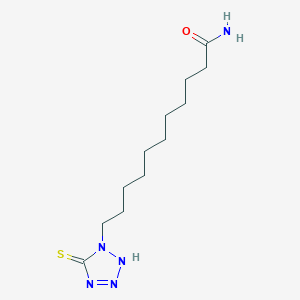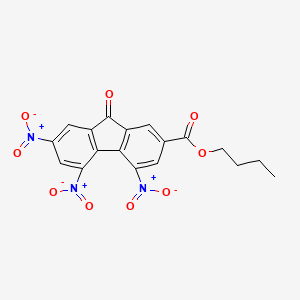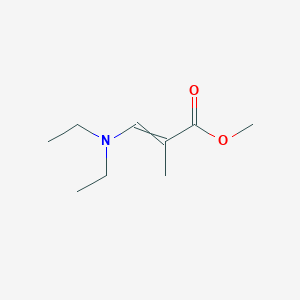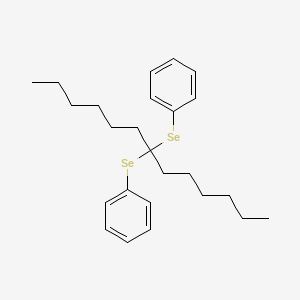![molecular formula C12H10ClNS B14583365 Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- CAS No. 61323-32-8](/img/structure/B14583365.png)
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring The presence of a chlorine atom at the 7th position and a methyl group at the 4th position adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, which is then subjected to reductive cyclization using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods
Industrial production methods for Thieno[2,3-b]quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine atom or other substituents can be replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the thienoquinoline scaffold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thienoquinoline derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Uniqueness
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is unique due to the specific arrangement of its chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61323-32-8 |
|---|---|
Molekularformel |
C12H10ClNS |
Molekulargewicht |
235.73 g/mol |
IUPAC-Name |
7-chloro-4-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H10ClNS/c1-7-9-3-2-8(13)6-11(9)14-12-10(7)4-5-15-12/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
NGDDWWCWKDKJGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NC3=C1CCS3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)




